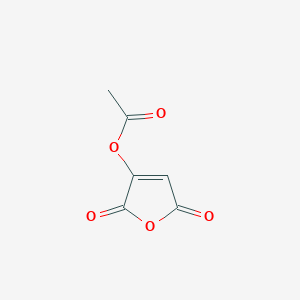
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a type of sugar molecule that is commonly used in scientific research. This molecule is also known as 2,6-dideoxy-3-O-methyl-D-ribo-hexose or simply as 2,6-dideoxy-methylhexose. It is a rare sugar that is not commonly found in nature, and it has a unique structure that makes it useful for a variety of applications.
Wirkmechanismus
The mechanism of action of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is not fully understood. However, it is believed that this molecule may inhibit certain enzymes involved in carbohydrate metabolism. This inhibition could lead to changes in the way that carbohydrates are metabolized, which could have important implications for the treatment of diseases such as diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose are still being studied. However, some studies have suggested that this molecule may have anti-inflammatory properties. In addition, it has been shown to have some antioxidant activity, which could make it useful for preventing oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose in lab experiments is its unique structure. This structure makes it a useful tool for studying carbohydrate metabolism and other related processes. However, there are also some limitations to using this molecule. For example, the synthesis process can be time-consuming and expensive, which can make it difficult to produce large quantities of the molecule for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose. Some possible areas of focus include:
1. Further studies on the mechanism of action of this molecule, which could provide insights into its potential therapeutic uses.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the potential anti-inflammatory and antioxidant properties of this molecule, which could have important implications for the treatment of a variety of diseases.
4. Investigation of the potential role of this molecule in the development of new treatments for diabetes and other metabolic disorders.
Conclusion
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a unique sugar molecule that has important applications in scientific research. Its unique structure makes it a useful tool for studying carbohydrate metabolism and other related processes. While the mechanism of action and physiological effects of this molecule are still being studied, there are many potential future directions for research in this area. Overall, 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is an important molecule that has the potential to lead to new insights and treatments in a variety of fields.
Synthesemethoden
The synthesis of 1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose is a complex process that involves several steps. The most common method for synthesizing this molecule is through the use of chemical reactions. One of the most important steps in the synthesis process is the protection of the hydroxyl groups on the sugar molecule. This is necessary to prevent unwanted reactions from occurring during subsequent steps in the process. Once the hydroxyl groups have been protected, various chemical reactions are used to create the desired structure.
Wissenschaftliche Forschungsanwendungen
1-O-Methyl-2,6-dideoxy-alpha-D-ribo-hexopyranose has several important applications in scientific research. One of the most important uses of this molecule is in the study of carbohydrate metabolism. Carbohydrates are an essential source of energy for the body, and understanding how they are metabolized is critical for developing treatments for diseases such as diabetes.
Eigenschaften
CAS-Nummer |
17676-19-6 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2R,3S,4S,6S)-6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
InChI-Schlüssel |
QNKOVWCOVLYPKR-JRTVQGFMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)OC)O)O |
SMILES |
CC1C(C(CC(O1)OC)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC)O)O |
Synonyme |
1-O-Methyl-2,6-dideoxy-α-D-ribo-hexopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



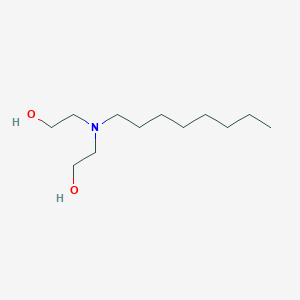

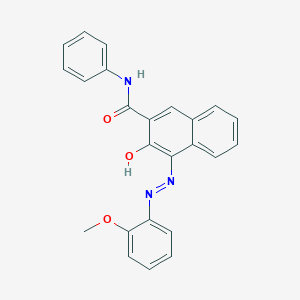
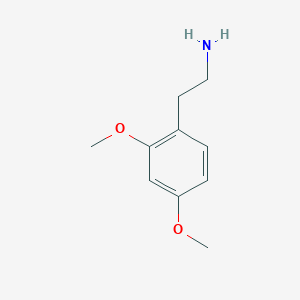
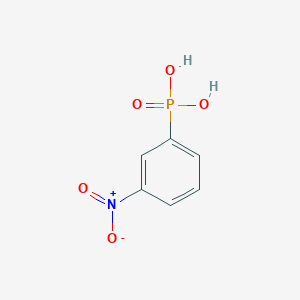
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)





